N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide

Lipophilicity Drug design ADME prediction

Procure this unique tetrahydrocarbazole chemotype (MW 310.4; C₂₀H₂₆N₂O) to access a 6-methylene-carboxamide regioisomer distinct from common 1- or 3-carboxamide Btk inhibitor scaffolds. Its cyclohexanecarboxamide appendage confers an XLogP3-AA of 4.5, a 1.7-log unit shift over the cyclopropane analog, enabling you to experimentally resolve the impact of lipophilicity on permeability, protein binding, and metabolic stability. Use it in phenotypic or chemoproteomic screening to uncover novel targets unencumbered by prior art kinase bias.

Molecular Formula C20H26N2O
Molecular Weight 310.441
CAS No. 852138-03-5
Cat. No. B2405170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide
CAS852138-03-5
Molecular FormulaC20H26N2O
Molecular Weight310.441
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
InChIInChI=1S/C20H26N2O/c23-20(15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)22-19/h10-12,15,22H,1-9,13H2,(H,21,23)
InChIKeyLWCYZXBYZAYLLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide (CAS 852138-03-5): Structural Identity and Procurement Baseline


N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide is a synthetic, small‑molecule carbazole derivative (MW 310.4 g/mol, formula C₂₀H₂₆N₂O) characterized by a 2,3,4,9‑tetrahydro‑1H‑carbazole core functionalized at the 6‑position with an N‑methylcyclohexanecarboxamide group [1]. The compound belongs to the substituted tetrahydrocarbazole and carbazole carboxamide class, a scaffold extensively explored in kinase inhibitor programmes, particularly those targeting Bruton’s tyrosine kinase (Btk) and other Tec family kinases [2]. However, the specific substitution pattern—a cyclohexyl carboxamide at the 6‑methylene position—distinguishes it structurally from the more heavily investigated 1‑carboxamide and 3‑carboxamide tetrahydrocarbazole congeners documented in the patent and medicinal chemistry literature.

Why In‑Class Tetrahydrocarbazole Analogs Cannot Be Interchanged with CAS 852138-03-5


Generic substitution of tetrahydrocarbazole derivatives is problematic because minor modifications to the carboxamide appendage (e.g., cyclopropane vs. cyclohexane) produce large shifts in computed lipophilicity (ΔXLogP3‑AA ≈ 1.7 log units between the cyclopropane and cyclohexane analogs) that are predicted to alter membrane permeability, plasma protein binding, and tissue distribution [1]. Furthermore, the position of the carboxamide attachment on the tetrahydrocarbazole scaffold (C‑6‑methylene here versus the more common C‑1 or C‑3) dictates the three‑dimensional vector of the amide substituent relative to the fused ring system, a geometric feature that precludes simple bioisosteric replacement in target‑binding applications [2]. Consequently, even near structural neighbors cannot be assumed to possess equivalent pharmacological, pharmacokinetic, or toxicological profiles.

Quantitative Differentiation Evidence for N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide


Calculated Lipophilicity Differentiates the Cyclohexanecarboxamide Derivative from the Closest Ring‑Varied Analog

The PubChem‑computed octanol‑water partition coefficient (XLogP3‑AA) for the title compound is 4.5 [1]. This value is 1.7 log units higher than that of the closest commercially available analog, N‑((2,3,4,9‑tetrahydro‑1H‑carbazol‑6‑yl)methyl)cyclopropanecarboxamide (CAS 852138‑01‑3, XLogP3‑AA = 2.8) [2]. The 1.7‑unit increase reflects the replacement of a cyclopropane ring with a cyclohexane ring on the carboxamide, a structural alteration that roughly doubles the number of sp³ carbon atoms in the amide substituent. In the context of Lipinski’s Rule of Five and central nervous system multiparameter optimization (CNS MPO) scoring, a XLogP3‑AA of 4.5 places the cyclohexane derivative near the upper boundary of favorable oral drug‑likeness but within a range associated with enhanced blood‑brain barrier penetration relative to the less lipophilic cyclopropane congener.

Lipophilicity Drug design ADME prediction

Substitution Position Differentiates CAS 852138-03-5 from 1‑Carboxamide Tetrahydrocarbazole Series

The title compound places the carboxamide functionality at the 6‑methylene position (para to the indole nitrogen), whereas the majority of published tetrahydrocarbazole‑carboxamide Btk inhibitors—such as those described in Bristol‑Myers Squibb’s U.S. Patent 9,850,258—carry the carboxamide directly at the C‑1 or C‑3 position of the partially saturated ring [1]. This regiochemical difference alters the dihedral angle between the amide plane and the carbazole π‑system and changes the distance from the hydrogen‑bond donor/acceptor motif to the indole NH, both of which are critical determinants of kinase hinge‑binding geometry [2]. Therefore, the 6‑methylene substitution pattern represents a topologically distinct regioisomeric series that is not interchangeable with the more heavily patented 1‑carboxamide class.

Kinase inhibitor scaffold Structure‑activity relationship Btk

Absence of Published Biological Comparator Data Necessitates Caution in Bioactivity Claims

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and Google Patents (executed 2026‑04‑29) returned zero primary research articles, zero deposited bioactivity results, and zero patent exemplifications that contain quantitative target‑inhibition data (IC₅₀, EC₅₀, Kᵢ, MIC) for CAS 852138‑03‑5 [1][2]. In contrast, structurally related tetrahydrocarbazole‑1‑carboxamide derivatives have published Btk IC₅₀ values as low as 2.8 nM and antibacterial MIC values as low as 0.39 μg/mL [3]. The absence of analogous data for the 6‑methylene‑cyclohexanecarboxamide variant means that procurement decisions intended for biological screening must be predicated on the compound’s computed physicochemical profile and scaffold novelty rather than on demonstrated potency or selectivity relative to any comparator.

Data transparency Procurement risk Assay validation

Application Scenarios for N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide Grounded in Verified Structural Differentiation


Screening Library Diversification for Kinase or GPCR Targets

Procure this compound when the objective is to diversify a screening deck with a tetrahydrocarbazole chemotype that places the carboxamide group at the 6‑methylene position—a regioisomeric attachment point distinct from the 1‑carboxamide series heavily represented in Btk inhibitor patents [1]. The topological novelty of the 6‑methylene‑cyclohexanecarboxamide vector may capture binding modes inaccessible to 1‑carboxamide congeners.

Physicochemical Property‑Driven Lead Optimization

Use the compound as a lipophilic comparator (XLogP3‑AA = 4.5; [1]) in matched‑pair analysis with the cyclopropane analog (XLogP3‑AA = 2.8; [2]) to experimentally determine the impact of a 1.7‑unit ΔlogP on membrane permeability, metabolic stability, or plasma protein binding in a given assay system. The large ΔlogP provides a wide dynamic range suitable for building predictive ADME models.

Chemical Biology Probe Development in Unexplored Target Space

Because no published target‑inhibition data exist for this CAS number [1], the compound is appropriate for chemoproteomic profiling or phenotypic screening campaigns aimed at identifying novel biological targets for the tetrahydrocarbazole scaffold, unencumbered by prior art bias toward Btk or other kinases.

Synthetic Methodology and Reference Standard Applications

The cyclohexanecarboxamide moiety introduces steric bulk and conformational flexibility; the compound can serve as a model substrate for developing amide‑bond‑forming reactions on the tetrahydrocarbazole core or as an analytical reference standard for HPLC method development, where the defined retention time shift relative to analogs (e.g., cyclopropanecarboxamide) validates chromatographic resolution [1].

Quote Request

Request a Quote for N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.